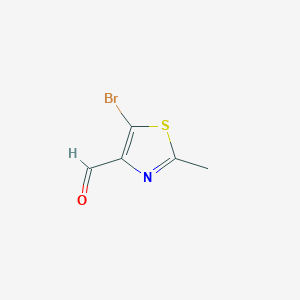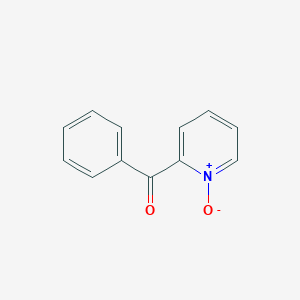
(1-Oxido-2-pyridinyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxido-2-pyridinyl)(phenyl)methanone, also known as OPMP, is a synthetic organic compound that belongs to the class of pyridine derivatives. It has been widely used in scientific research for its unique chemical and physical properties.
Mechanism of Action
The mechanism of action of (1-Oxido-2-pyridinyl)(phenyl)methanone is not well understood. However, it has been reported to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in important physiological processes. This compound has also been shown to induce apoptosis in cancer cells, suggesting a potential mechanism for its antitumor activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that this compound can inhibit the growth of bacteria and fungi, as well as the proliferation of cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, as well as improve cognitive function and memory retention in animal models.
Advantages and Limitations for Lab Experiments
(1-Oxido-2-pyridinyl)(phenyl)methanone has several advantages for lab experiments, such as its high purity, stability, and ease of synthesis. It can also be modified to introduce different functional groups, making it a versatile building block for organic synthesis. However, this compound has some limitations, such as its low solubility in water and limited availability in commercial sources.
Future Directions
There are several future directions for the research and development of (1-Oxido-2-pyridinyl)(phenyl)methanone. One direction is to explore its potential as a lead compound for drug discovery, particularly for the treatment of infectious diseases and cancer. Another direction is to investigate its mechanism of action and its effects on different physiological systems, such as the nervous and immune systems. Additionally, the synthesis of novel derivatives of this compound with improved properties and activities can be pursued for various applications in organic synthesis, materials science, and bioimaging.
Synthesis Methods
The synthesis of (1-Oxido-2-pyridinyl)(phenyl)methanone involves the reaction of 2-pyridinecarboxylic acid with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. The final product is obtained after recrystallization from ethanol. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
(1-Oxido-2-pyridinyl)(phenyl)methanone has been widely used in scientific research as a versatile building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities, making it a promising lead compound for drug discovery. This compound has also been used as a ligand for metal catalysts in organic synthesis, as well as a fluorescent probe for bioimaging and sensing applications.
Properties
| 4789-06-4 | |
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.2 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9H |
InChI Key |
WUHNPPJCSDOKJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=[N+]2[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=[N+]2[O-] |
solubility |
29.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
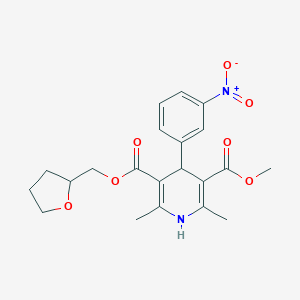
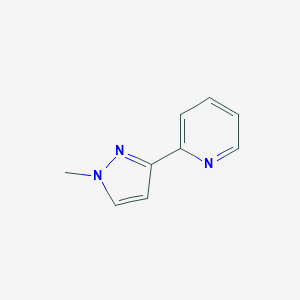
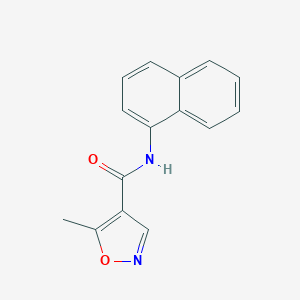
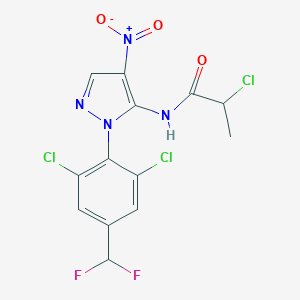
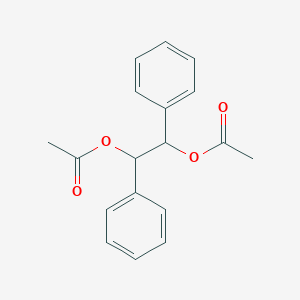
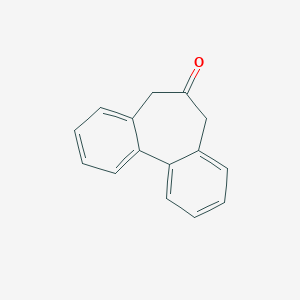

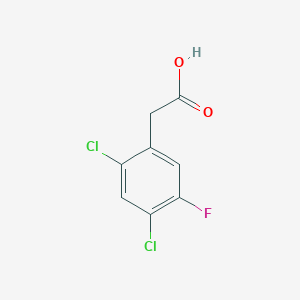
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
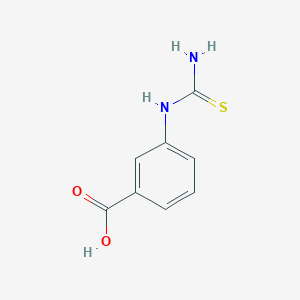
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

